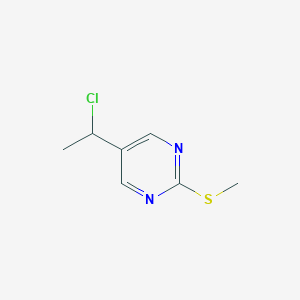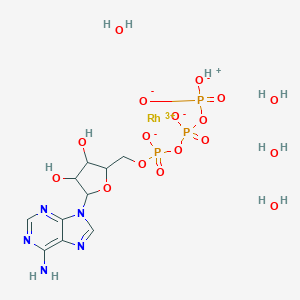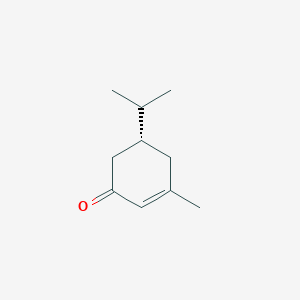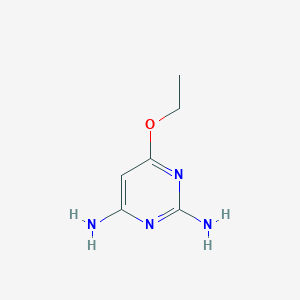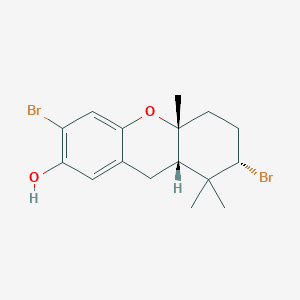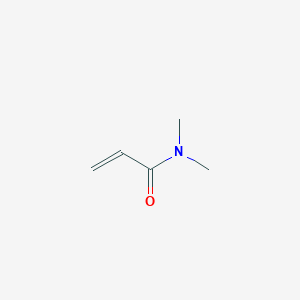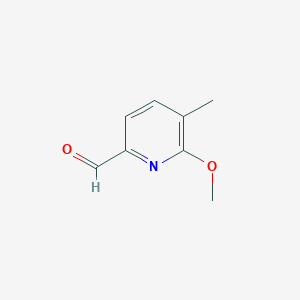![molecular formula C9H10O2 B038641 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde CAS No. 120584-58-9](/img/structure/B38641.png)
3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is a cyclic compound that contains a carbonyl group and a double bond. It has been synthesized using various methods, and its unique structure has led to its use in various scientific research applications. 3.0.02,4]non-8-ene-2-carbaldehyde.
Mécanisme D'action
The mechanism of action of 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has led to its use in various chemical reactions and synthetic applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde are not well studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a promising candidate for use in drug development and other biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is its unique structure, which makes it useful in various synthetic applications. It is also relatively easy to synthesize with high yields. One limitation is its reactivity, which can make it difficult to handle in some experiments.
Orientations Futures
There are many future directions for research involving 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde. One direction is the development of new synthetic methods using this compound as a building block. Another direction is the study of its reactivity and mechanism of action. Additionally, 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde could be used in the development of new drugs and materials. Further research is needed to fully understand the potential of this compound in scientific research.
In conclusion, 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde is a cyclic compound that has been synthesized using various methods. Its unique structure has led to its use in various scientific research applications, including the synthesis of complex natural products and chiral ligands for asymmetric catalysis. Its mechanism of action is not well understood, but it is believed to act as a Michael acceptor. Future research directions include the development of new synthetic methods and the study of its reactivity and potential in drug development and other biomedical applications.
Méthodes De Synthèse
3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde can be synthesized using a variety of methods. One such method involves a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and 2-methylene-1,3-dioxolane-4-carbaldehyde. Another method involves a Prins reaction between 2-methylene-1,3-dioxolane-4-carbaldehyde and isobutylene. Both methods have been successful in synthesizing 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde with high yields.
Applications De Recherche Scientifique
3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde has been used in various scientific research applications. One such application is its use as a building block for the synthesis of complex natural products. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, 3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde has been used in the development of new drugs and materials.
Propriétés
Numéro CAS |
120584-58-9 |
|---|---|
Nom du produit |
3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c10-5-9-7-3-1-2-6(7)4-8(9)11-9/h1,3,5-8H,2,4H2 |
Clé InChI |
JCIZAEWFFWCBGL-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1CC3C2(O3)C=O |
SMILES canonique |
C1C=CC2C1CC3C2(O3)C=O |
Synonymes |
Pentaleno[1,2-b]oxirene-1a(1bH)-carboxaldehyde, 4,4a,5,5a-tetrahydro-, (1aalpha,1bbeta,4abeta,5aalpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



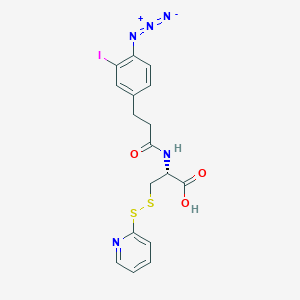
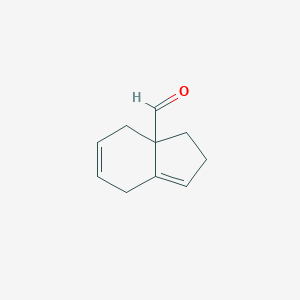
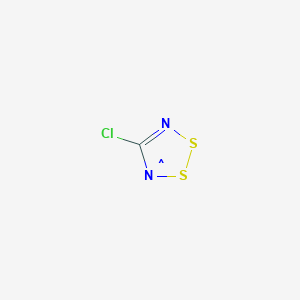
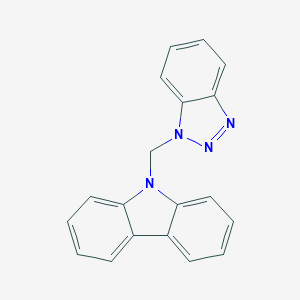
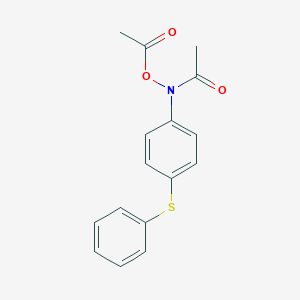
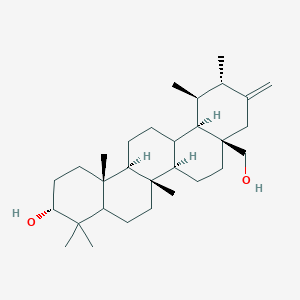
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
